molecular formula C15H9ClN2O3 B2708460 4-Chloro-2-nitro-1-(8-quinolyloxy)benzene CAS No. 1022583-05-6

4-Chloro-2-nitro-1-(8-quinolyloxy)benzene

Cat. No.: B2708460
CAS No.: 1022583-05-6
M. Wt: 300.7
InChI Key: IKOGKWUZKGEFBX-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-1-(8-quinolyloxy)benzene is a chemical compound with the molecular formula C15H9ClN2O3 . It has a molecular weight of 300.7 . This compound has become widely used in scientific research for its unique properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C15H9ClN2O3 . Unfortunately, the specific structural details could not be found in the available resources.

Scientific Research Applications

Synthesis and Material Science

  • Synthesis of Polyfluorinated Aminoquinolines : A study explores the transformation of polyfluorinated quinolines in nitration systems, leading to nitro derivatives and, subsequently, to aminoquinolines not accessible through other methods. This research signifies the potential of nitroquinolines, related to 4-Chloro-2-nitro-1-(8-quinolyloxy)benzene, in synthesizing complex fluorinated structures for material science applications (Skolyapova et al., 2018).

  • Building Blocks for Heterocyclic Scaffolds : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar in reactivity to this compound, serves as a versatile starting material for the preparation of various heterocyclic compounds. This demonstrates the role of chloro-nitrobenzoic compounds in the synthesis of drug-like molecules and other nitrogenous cycles, highlighting their importance in pharmaceutical chemistry (Křupková et al., 2013).

  • Catalytic Applications in Organic Synthesis : Mixed-ligand benzaldehyde thiosemicarbazone complexes of palladium, which could be synthesized from compounds structurally related to this compound, show notable efficiency in catalyzing C–C and C–N coupling reactions. This research illustrates the utility of nitro-substituted benzene derivatives in developing catalysts for organic synthesis (Dutta et al., 2012).

Photocatalysis and Environmental Applications

  • Photocatalytic Degradation of Organic Pollutants : The study on heterogeneous electro-Fenton-like oxidation for the degradation of 4-nitrophenol, utilizing catalysis principles that could be related to the reactivity of this compound, shows effective degradation of organic compounds. This indicates the potential use of nitro-substituted benzene derivatives in environmental cleanup and wastewater treatment technologies (Chu et al., 2020).

Mechanism of Action

Properties

IUPAC Name

8-(4-chloro-2-nitrophenoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-11-6-7-13(12(9-11)18(19)20)21-14-5-1-3-10-4-2-8-17-15(10)14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOGKWUZKGEFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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